
MptpB-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MptpB-IN-2 is a compound that has been identified as a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). This enzyme is a virulence factor for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Inhibiting MptpB can impair the survival of the bacterium within host macrophages, making this compound a promising candidate for tuberculosis treatment .
Méthodes De Préparation
The synthesis of MptpB-IN-2 involves several steps, starting with the preparation of the carboxylic acid intermediate. One method involves the reaction of methyl 4-(3’-hydroxy-3-biphenyl)-5-phenylisoxazole-3-carboxylate with sodium hydroxide in methanol, followed by recrystallization to obtain the desired compound
Analyse Des Réactions Chimiques
MptpB-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
MptpB-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the inhibition of protein tyrosine phosphatases. In biology, it helps researchers understand the role of MptpB in the survival and virulence of Mycobacterium tuberculosis. In medicine, this compound is being explored as a potential therapeutic agent for tuberculosis, especially in cases of multidrug-resistant strains .
Mécanisme D'action
The mechanism of action of MptpB-IN-2 involves the inhibition of MptpB by binding to its active site. This binding prevents the enzyme from dephosphorylating its substrates, thereby impairing the bacterium’s ability to survive within host macrophages. Molecular docking studies suggest that this compound binds to both the active site and a secondary binding pocket, which is a unique structural feature of MptpB .
Comparaison Avec Des Composés Similaires
MptpB-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against MptpB. Similar compounds include other isoxazole-based inhibitors and salicylate derivatives. this compound has shown superior efficacy in reducing the survival of Mycobacterium tuberculosis in infected macrophages .
Propriétés
Formule moléculaire |
C23H20F3NO3S2 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
(2S)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[[4-[3-(trifluoromethyl)phenyl]phenyl]methylidene]-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C23H20F3NO3S2/c1-2-3-7-18(21(29)30)27-20(28)19(32-22(27)31)12-14-8-10-15(11-9-14)16-5-4-6-17(13-16)23(24,25)26/h4-6,8-13,18H,2-3,7H2,1H3,(H,29,30)/b19-12-/t18-/m0/s1 |
Clé InChI |
KQGZFTXNBJGMTQ-IZILLXMLSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)/SC1=S |
SMILES canonique |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


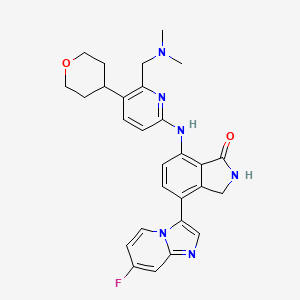
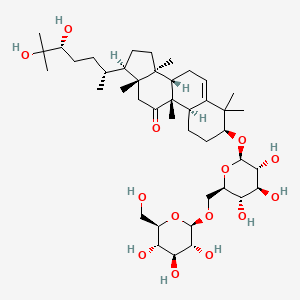
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)

![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)


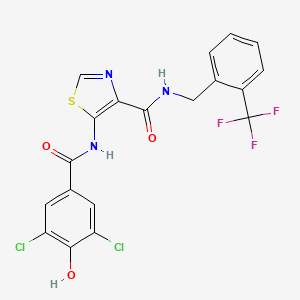
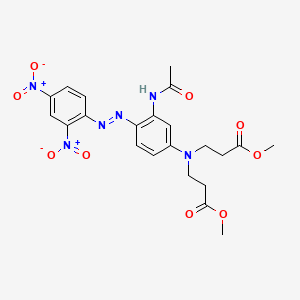
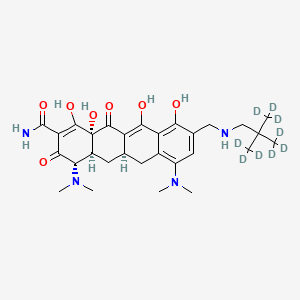

![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)

